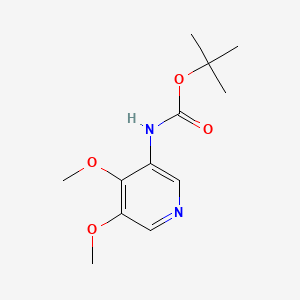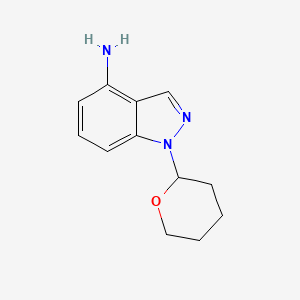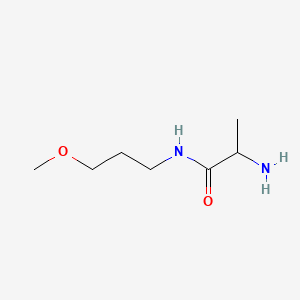
2-Amino-N-(3-methoxypropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(3-methoxypropyl)propanamide is a chemical compound with the molecular formula C7H16N2O2 . It is also known by other names such as Propanamide, 2-amino-N-(3-methoxypropyl)- .
Physical And Chemical Properties Analysis
The boiling point of 2-Amino-N-(3-methoxypropyl)propanamide is predicted to be 313.9±27.0 °C, and its density is predicted to be 0.998±0.06 g/cm3 . Its pKa value is predicted to be 15.26±0.46 .Applications De Recherche Scientifique
Synthesis and Characterization for Antimicrobial Activity
A novel series of compounds related to "2-Amino-N-(3-methoxypropyl)propanamide" have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, including derivatives like 2-(6-methoxynaphthalen-2-yl)propanamide, demonstrate antimicrobial activity at levels comparable to standard agents such as Ampicillin and Flucanazole. The research emphasizes the potential of these derivatives in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance activity (Helal et al., 2013).
Anticonvulsant Studies
Isomeric derivatives of "2-Amino-N-(3-methoxypropyl)propanamide" have been studied for their potential as anticonvulsants. These compounds have shown promising results in models of generalized seizures, indicating a significant potential for treating epilepsy. The ortho and para isomers, in particular, were more potent than the standard drug phenytoin in certain tests, suggesting their usefulness in the development of new treatments for epilepsy (Idris et al., 2011).
Solid-State Spectroscopy for Structural Analysis
The compound 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, which is structurally related to "2-Amino-N-(3-methoxypropyl)propanamide," has been characterized using solid-state linear-dichroic infrared spectroscopy and theoretical calculations. This approach provides valuable structural information and helps in the assignment of IR bands, contributing to the understanding of the compound's structural and electronic properties (Zareva, 2006).
Propriétés
IUPAC Name |
2-amino-N-(3-methoxypropyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJORKINYTHGQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-methoxypropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Morpholin-4-yl)ethoxy]-N-(pyridin-3-yl)benzamide](/img/structure/B581212.png)
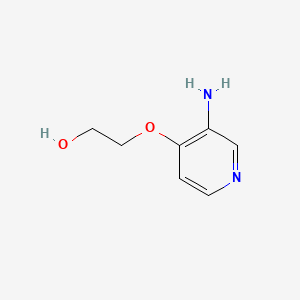
![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)
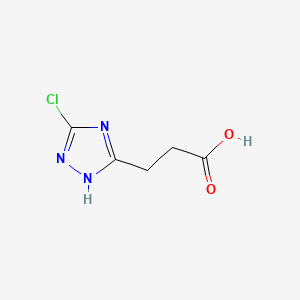
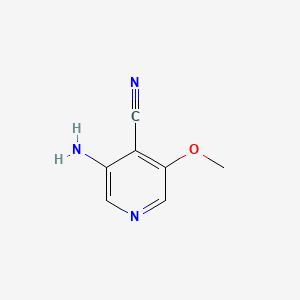
![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)
![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)

